Triglyme-d6
Description
Significance of Deuterated Solvents in Contemporary Chemical Research
Deuterated solvents are organic solvents in which one or more hydrogen atoms (H) have been replaced by their heavier isotope, deuterium (B1214612) (D). unife.itresearchgate.net This isotopic substitution is critical in various analytical techniques, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy. unife.itresearchgate.net The primary reasons for their extensive use in NMR are threefold:
Elimination of Solvent Interference : In proton (¹H) NMR, the signals from hydrogen atoms in a standard solvent would overwhelm the signals from the sample being analyzed. researchgate.net Since deuterium resonates at a different frequency, deuterated solvents are effectively "invisible" in ¹H NMR spectra, allowing for a clear and unobstructed view of the sample's proton signals. unife.it
Magnetic Field Stabilization : Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field. researchgate.net This ensures the stability of the magnetic field strength throughout the experiment, which is crucial for obtaining accurate and reproducible spectral data. unife.it
Accurate Chemical Shift Referencing : The deuterium frequency provides a stable reference point that can be used to accurately define the 0 ppm mark on the NMR spectrum, typically with a reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net
Beyond NMR, deuterated compounds are also employed in advanced academic research to trace the progress of complex chemical reactions and to optimize the properties of novel materials. illinois.edu
Overview of Glyme-Based Solvent Systems in Advanced Chemical Applications
Glymes, or glycol diethers, are a class of aprotic polar solvents characterized by the general formula CH₃O[CH₂CH₂O]ₙCH₃. nih.govnih.gov They possess a unique combination of hydrophilic and hydrophobic properties, are generally chemically stable, and can form complexes with various ions. rsc.org These characteristics make them versatile solvents for a wide range of applications, from organic synthesis to the formulation of industrial products. nih.govrsc.org
A particularly significant area of research for glyme-based systems is in the development of next-generation batteries. nih.govnih.gov They are extensively studied as electrolyte solvents for lithium batteries, including high-energy systems like lithium-sulfur (Li-S) and lithium-oxygen (Li-O₂). nih.gov The advantages of glyme-based electrolytes include:
Enhanced Safety : Compared to the highly flammable carbonate-based solvents traditionally used in lithium-ion batteries, glymes, especially those with longer chains, exhibit lower flammability and volatility. nih.govunife.it
Tunable Properties : The physicochemical and electrochemical properties of glymes can be adjusted by varying the length of the ether chain (the 'n' value). unife.it For instance, higher-molecular-weight glymes tend to have greater thermal stability. unife.it
Compatibility with Advanced Electrodes : Glyme-based electrolytes have shown good compatibility with high-energy lithium metal anodes, which is a key component for future battery technologies. unife.it
Triglyme (B29127), with n=3 in the general formula, is one of the most studied glymes in this field due to its favorable balance of viscosity, conductivity, and electrochemical stability. unife.itunife.it
Academic Research Trajectories and Core Focus of Triglyme-d6 Investigations
Academic research involving this compound is intrinsically linked to the investigations of its non-deuterated counterpart, triglyme, particularly in the field of electrochemistry and materials science. The deuterated form serves as an essential tool for mechanistic studies, allowing researchers to probe the behavior of the solvent and its interactions with other components in a system without interference in proton-sensitive analyses.
The core focus of research on triglyme-based systems, and by extension the application of this compound, is predominantly centered on their use as electrolytes in batteries. Key research trajectories include:
Comparative Studies of Glyme Chain Length : A significant body of research focuses on comparing the performance of different glymes (monoglyme, diglyme (B29089), triglyme, tetraglyme) as battery electrolytes. researchgate.netunife.it Studies have shown that the length of the glyme chain has a complex effect on properties like ionic conductivity and ion solvation. unife.it For example, while shorter-chain glymes might offer lower viscosity, triglyme-based electrolytes have demonstrated excellent compatibility with electrode materials and stable cycling performance. unife.it Research has indicated that the inferior behavior of triglyme in some specific co-intercalation processes might be due to a less ideal coordination environment compared to other glymes. researchgate.net
Electrode-Electrolyte Interface Studies : A critical area of investigation is the formation and stability of the solid electrolyte interphase (SEI) on the surface of the anode. nih.gov The SEI is crucial for the long-term stability and safety of lithium metal batteries. Research has shown that triglyme-based electrolytes can form a stable SEI, which is a key reason for their promising performance in Li/O₂ cells. nih.gov The use of this compound in techniques like NMR would allow for detailed in-situ studies of the SEI formation and evolution without the complication of proton signals from the solvent.
Formulation Optimization : Researchers are actively exploring different formulations of triglyme-based electrolytes to enhance battery performance. This includes investigating various lithium salts (e.g., LiTFSI, LiFSI) and the use of additives like lithium nitrate (B79036) (LiNO₃). unife.itresearchgate.net Studies have demonstrated that a combination of triglyme, LiTFSI, and LiNO₃ can result in a high-performance lithium-metal battery with excellent cycling stability. unife.it One study highlighted that an electrolyte composed of triethylene glycol dimethyl ether (triglyme) and lithium trifluoromethane (B1200692) sulfonate (LiCF₃SO₃) is a suitable medium for lithium batteries. ucl.ac.uk
The data below summarizes key properties of this compound and related compounds discussed in this article.
Structure
3D Structure
Properties
Molecular Formula |
C8H18O4 |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane |
InChI |
InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3 |
InChI Key |
YFNKIDBQEZZDLK-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOCCOCCOC([2H])([2H])[2H] |
Canonical SMILES |
COCCOCCOCCOC |
Origin of Product |
United States |
Applications in Advanced Spectroscopic Methodologies
Integration with Other Spectroscopic Techniques for Structural Elucidation
For the unambiguous determination of complex molecular structures, data from a single analytical technique is often insufficient. Therefore, NMR spectroscopy, with Triglyme-d6 as a solvent, is frequently used in conjunction with other spectroscopic methods. jchps.comresearchgate.net Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. nih.gov Infrared (IR) spectroscopy and Raman spectroscopy yield information about the functional groups present in a molecule.
By combining the information obtained from these different techniques, a comprehensive and detailed picture of the molecular structure can be constructed. For instance, MS can provide the molecular formula, IR can identify key functional groups, and multinuclear and multidimensional NMR experiments in this compound can then be used to piece together the complete atomic connectivity and stereochemistry of the molecule. jchps.comresearchgate.net This integrated approach is a cornerstone of modern chemical analysis and structural elucidation. jchps.com
Neutron Total Scattering for Characterizing Solvation Structures in Glyme-d6 Systems
Neutron total scattering is a powerful technique for probing the atomic-scale structure of disordered materials, such as liquids and amorphous solids. By measuring the scattered neutron intensity over a wide range of momentum transfer, the pair distribution function (PDF), g(r), can be derived. The PDF provides a real-space representation of the probability of finding another atom at a given distance (r) from a reference atom. This information is crucial for understanding the local coordination and solvation structures in liquid systems.
In the context of glyme-d6 systems, particularly those used as electrolytes in battery applications, neutron total scattering with isotopic substitution (NDIS) is an especially insightful method. By strategically replacing hydrogen with deuterium (B1214612) in the triglyme (B29127) molecule (creating this compound), researchers can isolate and enhance the scattering contribution of the solvent molecules. This allows for a detailed examination of how the solvent arranges itself around dissolved ions, such as lithium (Li⁺).
Detailed Research Findings:
The key steps and expected findings from a neutron total scattering experiment on a this compound based electrolyte would involve:
Isotopic Substitution: To precisely determine the Li⁺ solvation structure, experiments would ideally be performed on three samples with identical chemical composition but different isotopic compositions of lithium: ⁶Li, ⁷Li, and a natural abundance mixture. The difference in the scattering patterns between these samples allows for the isolation of the Li⁺-related correlations.
Data Analysis and Pair Distribution Functions: The measured scattering data is transformed to obtain the total pair distribution function, G(r). By taking the difference between the data from the isotopically labeled samples, a specific pair distribution function, ΔLi(r), can be extracted. This function reveals the local environment around the lithium ion.
Coordination Number and Distances: From the ΔLi(r) function, key structural parameters can be determined. The position of the first peak in ΔLi(r) corresponds to the average distance between the Li⁺ ion and the coordinating atoms of the this compound molecule (primarily the ether oxygens). The area under this peak can be integrated to determine the coordination number, which is the average number of solvent atoms in the first solvation shell of the Li⁺ ion.
Illustrative Data from a Hypothetical Experiment:
The following interactive table presents hypothetical yet plausible data that could be obtained from a neutron total scattering experiment on a Li⁺ salt dissolved in this compound. This data illustrates the kind of detailed structural information that can be extracted.
| Cation | Coordinating Atom (from this compound) | Average Li-O Distance (Å) | Coordination Number |
| Li⁺ | Oxygen | 2.1 | 4.5 |
Note: This data is illustrative and based on typical findings in similar glyme-based electrolytes. The actual values would need to be determined experimentally.
The coordination number of 4.5 would suggest that the Li⁺ ion is, on average, coordinated by four to five oxygen atoms from the this compound molecules. The Li-O distance of 2.1 Å provides a precise measure of the bond length in the primary solvation shell. This level of structural detail is critical for understanding the fundamental interactions that govern the properties and performance of these systems in applications such as lithium-ion batteries.
Role in Advanced Materials Science and Electrochemistry
Glyme-Based Electrolytes for Next-Generation Energy Storage Devices
Glyme-based electrolytes, particularly those utilizing triglyme (B29127) and its deuterated analogue, Triglyme-d6, are emerging as promising candidates for next-generation energy storage systems, including lithium-ion, sodium-ion, and lithium-sulfur batteries. rsc.orgarxiv.org Their appeal stems from several advantageous properties such as low flammability, high ionic conductivity, and favorable thermal stability. rsc.orgresearchgate.netchalmers.se The unique coordination chemistry of glymes with alkali metal cations plays a crucial role in their electrochemical performance. researchgate.net
In magnesium-ion systems, Raman spectroscopy and DFT calculations have revealed that with Mg(TFSI)₂ in triglyme, a solvent-separated ion pair (SSIP) is formed, creating an [Mg(G3)₂]²⁺ cationic species. nih.gov This is attributed to the strong chelating effect of the neutral glyme molecules, which promotes the separation of the cation and anion. nih.gov
For sodium-ion systems, neutron total scattering has been used to study the solvation of NaPF₆ in diglyme (B29089). The results indicated that a significant percentage (82%) of the sodium ions (Na⁺) exist as Na⁺(diglyme)₂ complexes, which is the necessary conformation for intercalation into graphite (B72142). scispace.com The remaining sodium ions form various contact ion pairs. scispace.com This preference for a specific solvation structure is key to enabling electrochemical processes that are not possible in conventional carbonate-based electrolytes. scispace.com
The nature of the anion also plays a role. For instance, significant ion pairing of the TFSI⁻ anion with Li⁺ has been observed in glyme solvents, even at low concentrations. nih.gov The interaction between Mg²⁺ and TFSI⁻ is even stronger than that of Li-TFSI due to the higher charge density of Mg²⁺. nih.gov
The mechanisms of ion association and complexation in triglyme environments are highly dependent on the concentration of the lithium salt. nih.govchemrxiv.org At low salt concentrations, lithium cations are primarily solvated by triglyme molecules, forming solvent-separated ion pairs (SSIPs). researchgate.net Specifically, a Li⁺ cation is often coordinated by two triglyme molecules. nih.govchemrxiv.org
As the concentration of the lithium salt increases, a shift occurs from SSIPs to contact ion pairs (CIPs) and aggregates (AGGs). acs.org In nearly equimolar mixtures of lithium bis(trifluoromethanesulfonyl)imide ([Li][NTf₂]) and triglyme, the dominant species becomes a [Li(triglyme)]⁺ complex cation where the lithium ion is coordinated to a single triglyme molecule and also interacts with an anion. nih.govchemrxiv.org At concentrations higher than equimolar, lithium cations become increasingly surrounded by their counterions, leading to the formation of lithium bridges between adjacent anions. nih.govchemrxiv.org
This transition in coordination directly impacts the transport properties of the electrolyte. In the mole fraction range of 0.4 to 0.5 for [Li][NTf₂] in triglyme, the Li⁺ and triglyme molecules exhibit similar self-diffusion coefficients, which is indicative of the formation of stable 1:1 complexes. nih.govchemrxiv.org The structure of these complexes is primarily dictated by the mixture's composition and is notably insensitive to temperature changes, suggesting that the cluster equilibria have small entropy differences. nih.govchemrxiv.org This stability over a range of temperatures is a crucial characteristic for battery applications. nih.gov
The anion's properties also influence complexation. Weakly coordinating anions promote the formation of stable solvates because the interaction between the ligand (triglyme) and the Li⁺ cation is dominant over the Li⁺-anion interaction. rsc.org
Equimolar mixtures of certain lithium salts, like lithium bis(trifluoromethanesulfonyl)imide (Li[TFSA]), and triglyme can form a distinct class of electrolytes known as solvate ionic liquids (SILs). researchgate.netrsc.org In these systems, the triglyme molecules strongly coordinate with the lithium cations to form complex cations, such as [Li(triglyme)]⁺. researchgate.net This leaves a negligible amount of free solvent, and the resulting liquid is composed almost entirely of these solvate cations and the corresponding anions. rsc.org
The formation of a stable SIL is highly dependent on the nature of both the ligand and the anion. rsc.org Triglyme, with its multiple ether oxygen atoms, provides a strong chelating effect that is crucial for the formation of robust and long-lived solvate complexes with Li⁺. rsc.org The Lewis basicity of the anion must be weak to ensure that the Li⁺-triglyme interaction predominates over the Li⁺-anion interaction. rsc.org
SILs based on triglyme exhibit several unique properties that are beneficial for battery applications:
Enhanced Oxidative Stability: The complexation of triglyme with the strong Lewis acid Li⁺ lowers the energy of the lone electron pairs on the ether oxygens, thereby increasing the oxidative stability of the glyme molecule. researchgate.net
Unique Li⁺ Transport: Lithium ion transport in SILs can occur through a ligand exchange mechanism at the electrode-electrolyte interface. rsc.org
High Thermal Stability: These solvate ILs can be stable up to over 200 °C, retaining their structural features. nih.govchemrxiv.org
High Lithium-Ion Transference Number: Solvate ILs can exhibit a higher Li⁺ transference number (around 0.5) compared to conventional IL-Li salt mixtures. researchgate.net
These properties make triglyme-based SILs promising electrolytes for various battery technologies, including high-energy-density lithium-sulfur batteries and 4V-class lithium secondary batteries. researchgate.net
Table: Properties of Triglyme-Based Solvate Ionic Liquids
| Property | Description | Reference |
|---|---|---|
| Composition | Equimolar mixture of a lithium salt (e.g., Li[TFSA]) and triglyme, forming [Li(triglyme)]⁺ complex cations and anions. | researchgate.netrsc.org |
| Oxidative Stability | Enhanced compared to free triglyme due to complexation with Li⁺. | researchgate.net |
| Thermal Stability | Stable up to >200 °C. | nih.govchemrxiv.org |
| Li⁺ Transference Number | Approximately 0.5. | researchgate.net |
| Viscosity | Generally high, which can be a challenge for ionic conductivity. | researchgate.net |
The electrochemical stability of glyme-based electrolytes is a critical factor for their application in high-voltage batteries. rsc.org The stability window of these electrolytes is influenced by the chain length of the glyme, the type of salt used, and the concentration. rsc.orgunife.it
In general, longer-chain glymes tend to exhibit greater stability. rsc.org For instance, in situ infrared spectroscopy studies have shown that diglyme (DG) has better stability than tetraglyme (B29129) (TEGDME), with DG decomposing at 4.0 V vs. Li⁺/Li in the presence of oxygen, while TEGDME decomposes between 3.6 and 3.9 V vs. Li⁺/Li even without oxygen and lithium ions. rsc.org The presence of water can exacerbate the decomposition of diglyme-based electrolytes. rsc.org
Highly concentrated electrolytes (HCEs) based on glymes often exhibit wider electrochemical windows. researchgate.net This is because at high concentrations, most of the solvent molecules are strongly coordinated to Li⁺ ions. This coordination lowers the highest occupied molecular orbital (HOMO) energy level of the glyme molecules, making them more resistant to oxidation. researchgate.net For example, a highly concentrated solution of lithium hexafluorophosphate (B91526) (LiPF₆) in propylene (B89431) carbonate (PC) has shown good cycleability with a 5-V class LiNi₀.₅Mn₁.₅O₄ cathode due to the enhanced stability of the coordinated solvent molecules. researchgate.net
The anion of the lithium salt also plays a significant role. Salts like LiBF₄ are known to have a wider range of electrochemical stability compared to LiPF₆, making them promising for high-voltage applications. mdpi.com The combination of a stable salt with a glyme solvent in a high-concentration formulation can lead to electrolytes that are stable at high voltages. researchgate.netmdpi.com
The stability of glyme-based electrolytes is also crucial for their use in lithium-sulfur (Li-S) and lithium-oxygen (Li-O₂) batteries. rsc.org In these systems, the electrolyte must be stable against the nucleophilic attack of polysulfide radicals or superoxide (B77818) radicals. researchgate.net The formation of stable [Li(glyme)]⁺ complexes in solvate ionic liquids enhances the stability of the glyme, making them suitable for these demanding applications. rsc.orgresearchgate.net
The solid electrolyte interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial charging cycles of a battery. researchgate.net Its composition and stability are critical for the long-term performance and safety of the battery. researchgate.netnih.gov
In glyme-based electrolytes, the formation and properties of the SEI are influenced by the specific glyme, the salt, and the operating conditions. unife.itmit.edu For instance, in sodium-ion batteries using a triglyme-based electrolyte (TREGDME-NaCF₃SO₃), a remarkably low resistance at the electrode interphase has been observed, suggesting the formation of a favorable SEI. unife.it The use of glyme-based solutions can also lead to solvent co-intercalation into graphite anodes, which is a different mechanism compared to conventional carbonate electrolytes. unife.it
The composition of the SEI is directly linked to the decomposition products of the electrolyte. chemrxiv.org In some systems, the SEI is primarily composed of inorganic species like LiF and Li₂CO₃, as well as organic species derived from the solvent decomposition. nih.govdlr.de For example, in electrolytes containing fluoroethylene carbonate (FEC), LiF formation is detected at around 0.6 V vs. Li/Li⁺. nih.gov At lower potentials, the SEI grows with an increased contribution from organic components. nih.gov
The formation of a stable SEI is particularly important for lithium metal anodes. researchgate.net In LiTFSA-based solvate ionic liquids, a thin SEI is formed which effectively suppresses further electrolyte decomposition. researchgate.net In contrast, in LiFSA-based SILs, a much thicker SEI is formed. researchgate.net This highlights the significant impact of the anion on the SEI formation process.
The structure of the cation solvation shell also plays a crucial role. researchgate.net In calcium metal anodes, for example, the coordination of tetrahydrofuran (B95107) (THF) to the Ca²⁺ ion promotes the formation of a beneficial borate-containing SEI, while coordinated glymes can lead to the formation of Ca²⁺-blocking phases. mit.edu This demonstrates that the interplay between the solvent, salt, and electrode surface dictates the nature of the SEI.
Table: Key Factors Influencing SEI Formation in Glyme Electrolytes
| Factor | Influence on SEI | Reference |
|---|---|---|
| Glyme Type | Affects decomposition products and SEI composition. | mit.edu |
| Salt Anion | Influences the chemical makeup and thickness of the SEI. | researchgate.net |
| Concentration | Higher concentrations can lead to more stable SEIs. | researchgate.net |
| Additives (e.g., FEC) | Can promote the formation of specific beneficial SEI components like LiF. | nih.gov |
| Cation Solvation | The structure of the ion-solvent complex dictates decomposition pathways. | mit.eduresearchgate.net |
Ligand Chemistry in Organometallic and Coordination Complexes
Glymes, including triglyme, function as effective ligands in coordination and organometallic chemistry due to the presence of multiple ether oxygen atoms that can act as Lewis basic donor sites. zuj.edu.jo These ligands can bind to a central metal atom to form complexes. scribd.com The nature of the bonding in these complexes can range from simple donor-acceptor interactions, as seen in classical Werner-type complexes, to more complex interactions involving π-systems in organometallic compounds. mlsu.ac.inuomustansiriyah.edu.iq
Triglyme typically acts as a polydentate ligand, meaning it can bind to a metal center through multiple donor atoms simultaneously. libretexts.org This ability to form multiple bonds with a single metal ion is known as chelation. libretexts.org The chelate effect leads to the formation of more stable complexes compared to those formed with analogous monodentate ligands. libretexts.org In the case of triglyme, the flexible nature of its ethylene (B1197577) oxide chain allows it to adopt a conformation that facilitates coordination to the metal ion. zuj.edu.jo
The interaction between the ligand and the metal is influenced by the Hard and Soft Acids and Bases (HSAB) principle. libretexts.org Metal ions are classified as hard or soft acids, and ligands as hard or soft bases. Generally, hard acids prefer to bind to hard bases, and soft acids to soft bases. libretexts.org The oxygen donor atoms in triglyme are considered hard bases, so triglyme would be expected to form stable complexes with hard acid metal ions.
In the context of organometallic chemistry, ligands are classified based on the number of electrons they donate to the metal center. uomustansiriyah.edu.iq This is crucial for predicting the stability of the resulting complex, often guided by the 18-electron rule, which is particularly applicable to many stable organometallic compounds. uomustansiriyah.edu.iq While triglyme itself is not an organometallic ligand in the sense of having a metal-carbon bond, it is frequently used as a solvent and a coordinating agent in organometallic reactions. Its ability to solvate and stabilize metal cations can significantly influence the reactivity and outcome of these reactions.
Furthermore, some ligands, known as ambidentate ligands, have more than one type of donor atom and can coordinate through different sites, leading to linkage isomerism. zuj.edu.jo While triglyme itself does not exhibit this property, its use in complex systems can be influenced by the presence of other ambidentate ligands. zuj.edu.jo
This compound as a Chelating Ligand for Metal Cations in Solution
Triglyme, and by extension its deuterated isotopologue this compound, is recognized for its capacity to act as a chelating ligand, particularly for alkali and alkaline earth metal cations. Its structure, featuring multiple ether oxygen atoms, allows it to coordinate with metal ions, effectively wrapping around them. This sequestration of metal cations can influence the reactivity and solubility of organometallic compounds.
In the realm of electrochemistry, glymes like triglyme are investigated as electrolyte solvents for batteries. They are notable for enabling the intercalation of sodium into graphite to form sodium-glyme complexes, a process not typically observed with conventional electrolyte solvents. scispace.com The chelating interaction between triglyme and metal cations is a key factor in this behavior. For instance, triglyme can be used to create more soluble and stable magnesium-ion electrolytes. ucr.edu Research has shown that certain magnesium compounds that are insoluble in solvents like THF become appreciably soluble in triglyme, which enhances their potential for electrochemical applications. ucr.edu
The coordination of triglyme to a metal center is exemplified by the structure of [Ca(dpp)2(triglyme)], where the triglyme ligand chelates the calcium ion. psu.edu The bond distances between the calcium and the oxygen atoms of the triglyme molecule indicate a strong interaction, with the ligand partially encapsulating the metal ion. psu.edu This chelating property is crucial for preventing the aggregation of metal complexes and promoting the formation of monomeric species, which are often more volatile and soluble. psu.edu
Studies using 23Na NMR have also explored the competitive binding of triglyme and other solvents to the sodium cation, confirming the formation of bicyclic intermediates where the glyme wraps around the metal ion. researchgate.net This highlights the effective chelating nature of triglyme in solution.
Stabilization and Speciation of Reactive Rare Earth and Main-Group Organometallic Complexes
The stabilization of highly reactive organometallic complexes is a significant challenge in synthetic chemistry. This compound, along with its non-deuterated counterpart, serves as a crucial stabilizing agent for a variety of these sensitive compounds, including those of rare earth and main-group elements.
Research has demonstrated the use of triglyme as a solvent and ligand for stabilizing rare earth tris(alkyl) complexes, which are valuable precursors and catalysts but are often thermally unstable. researchgate.netescholarship.orgrsc.orgnih.gov A study involving solvated rare earth neosilyl complexes of scandium(III), yttrium(III), lutetium(III), and samarium(III) utilized triglyme (G3) as a higher-denticity donor ligand. researchgate.netescholarship.orgrsc.orgnih.gov The aim was to sterically hinder decomposition pathways. researchgate.netrsc.orgnih.gov While simply increasing the denticity of the donor did not universally lead to enhanced stability due to the emergence of new decomposition pathways with poorly fitting donors, it underscores the nuanced role of the solvent in complex stability. researchgate.netescholarship.orgrsc.org
The study produced a range of new, more kinetically stable rare earth neosilyl solvates. researchgate.netescholarship.orgrsc.orgnih.gov For each metal studied, an optimal donor adduct with the longest half-life was identified, showcasing the tailored stabilization that can be achieved by selecting the appropriate glyme. escholarship.orgrsc.orgnih.gov
In main-group chemistry, the principles of using chelating ligands to stabilize reactive centers also apply. While the provided search results focus heavily on rare earth metals, the fundamental concept of using Lewis base molecules like triglyme to prevent oligomerization and enhance stability is a well-established strategy in main-group organometallic chemistry. psu.eduuwimona.edu.jm The coordination of the multiple oxygen donor atoms of triglyme to a metal center can saturate its coordination sphere, thereby preventing undesired side reactions and decomposition.
Mechanistic Studies and Reaction Pathway Elucidation
Application of Deuterium (B1214612) Labeling in Kinetic Isotope Effect (KIE) Analysis
The kinetic isotope effect (KIE) is a phenomenon observed as a change in the rate of a chemical reaction upon substituting an atom in the reactants with one of its isotopes. The study of KIEs provides crucial information about the rate-determining step of a reaction and the nature of the transition state. wikipedia.orglibretexts.org Deuterium labeling is particularly effective for these studies due to the significant mass difference between protium (¹H) and deuterium (²H), which can lead to pronounced changes in reaction rates, typically with C-H bonds reacting 6–10 times faster than C-D bonds. wikipedia.org
While specific and extensive studies detailing the use of Triglyme-d6 in KIE analysis are not widely documented, the principles of its application can be understood from studies involving glymes and deuterated compounds in general. For instance, in a study on the aminolysis of thiophenyl 4-nitrobenzoate with 4-chlorobenzylamine in acetonitrile, various glymes, including triglyme (B29127), were found to catalyze the reaction. The study reported primary deuterium kinetic isotope effects (kH(cat)/kD(cat)) in the range of 1.28–1.62. This suggests that the glyme, by stabilizing a zwitterionic tetrahedral intermediate, influences a step in the reaction where a proton transfer is involved. The use of a deuterated glyme like this compound in such a system could help to further dissect the role of the solvent in the proton transfer mechanism.
The magnitude of the KIE can provide detailed information about the transition state. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. youtube.com Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step and are generally smaller. wikipedia.orgyoutube.com
Table 1: Representative Primary Kinetic Isotope Effects for C-H Bond Cleavage
| Reaction Type | kH/kD | Interpretation |
|---|---|---|
| E2 Elimination | ~4-8 | C-H bond breaking in the rate-determining step. youtube.com |
| Aromatic Substitution | ~1-2 | C-H bond breaking is not fully rate-determining. |
This table presents typical KIE values and their general interpretations in the context of mechanistic studies.
Tracing Reaction Pathways and Identifying Intermediates through Deuterium Incorporation
Deuterium labeling is a powerful technique for tracing the fate of atoms and molecules throughout a chemical reaction, thereby elucidating the reaction pathway and helping to identify transient intermediates. studymind.co.uk By strategically placing deuterium atoms on a molecule, chemists can follow their position in the products, providing direct evidence for proposed mechanistic steps such as rearrangements, eliminations, and additions.
While specific applications of this compound for tracing reaction pathways are not extensively reported in the literature, its utility can be inferred from analogous studies with other deuterated solvents and reagents. For example, in polymerization reactions, a deuterated solvent like this compound could be used to determine if the solvent is merely an inert medium or if it actively participates in the reaction, for instance, through chain transfer mechanisms. nih.gov Any incorporation of deuterium from this compound into the polymer chain would be readily detectable by techniques such as NMR spectroscopy or mass spectrometry, providing clear evidence of the solvent's involvement.
In the realm of organometallic chemistry, deuterated solvents are frequently used to probe reaction mechanisms. du.eduresearchgate.netsemanticscholar.org For instance, if a reaction is conducted in this compound, the absence of deuterium in the products would suggest that the solvent does not act as a source of hydrogen atoms. Conversely, the presence of deuterium in specific positions on the product molecules could pinpoint the involvement of the solvent in steps like protonolysis or quenching of reactive intermediates.
Table 2: Spectroscopic Techniques for Tracing Deuterium Incorporation
| Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Precise location of deuterium atoms in a molecule. Changes in chemical shifts and coupling constants upon deuteration. studymind.co.ukresearchgate.net |
| Mass Spectrometry (MS) | The number of deuterium atoms incorporated into a molecule by observing the mass-to-charge ratio. |
This table outlines the primary analytical methods used to detect and locate deuterium labels in molecules for the purpose of elucidating reaction pathways.
Influence of Glyme-d6 as a Solvent on Reaction Mechanisms and Selectivity
The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. osti.gov Glymes, including triglyme, are known for their ability to chelate metal cations, which can significantly influence the reactivity of organometallic reagents and the course of ionic reactions. nih.gov The use of a deuterated solvent like this compound allows for the study of these solvent effects without the interference of proton signals in ¹H NMR spectroscopy, enabling a clearer observation of the reacting species. studymind.co.uk
Triglyme is a polar aprotic solvent that can effectively solvate cations through coordination with its ether oxygen atoms. This property is particularly important in reactions involving alkali metal cations, such as in Grignard reactions or with lithium-based reagents. The solvation of the cation can affect the aggregation state of the reagent and the reactivity of the associated anion, thereby influencing the stereoselectivity and regioselectivity of the reaction. While no specific studies on the selectivity effects of this compound have been found, it is expected to exhibit similar chelating properties to its non-deuterated counterpart.
In the context of lithium-ion batteries, triglyme is used as a solvent in the electrolyte. nih.govescholarship.orgnih.govunife.itresearchgate.net The solvation structure of the lithium ions by the glyme molecules is crucial for the battery's performance. Using this compound in combination with NMR spectroscopy can provide detailed information on the coordination of the lithium ions and the dynamics of the solvent molecules in the solvation shell, which are critical factors in ion transport and interfacial reactions. nih.govescholarship.org
Table 3: Properties of Triglyme Relevant to its Role as a Solvent
| Property | Value | Significance |
|---|---|---|
| Boiling Point | 216 °C | Allows for a wide range of reaction temperatures. |
| Dielectric Constant | 7.6 | Indicates a moderately polar solvent. |
| Donor Number | ~17 | Reflects its ability to solvate cations. |
This table summarizes key physical properties of triglyme that determine its behavior and influence as a solvent in chemical reactions.
Probing Chemical Exchange Processes and Dynamic Behavior in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes in solution, such as chemical exchange, conformational changes, and ligand binding. nih.gov When these processes occur at a rate comparable to the NMR timescale, they can lead to changes in the NMR spectrum, such as line broadening or the coalescence of signals. The use of deuterated solvents like this compound is advantageous in these studies as it eliminates the solvent's proton signals, which could otherwise obscure the signals of the species of interest. studymind.co.uk
A significant area where this compound can be applied is in the study of ion solvation and exchange dynamics. For example, in lithium-glyme solvate ionic liquids, the stability and exchange dynamics of the [Li(glyme)]⁺ complex are critical to the electrolyte's properties. researchgate.netnih.gov Molecular dynamics simulations have shown that the exchange of glyme molecules in the solvation shell of a lithium ion is a rare event, happening on a much slower timescale than ion diffusion. researchgate.netnih.gov
By using this compound and employing variable-temperature NMR or 2D exchange spectroscopy (EXSY), it would be possible to experimentally measure the rates of these exchange processes. The deuterium nucleus (²H) has a different magnetic moment and resonance frequency than the proton, allowing for specific observation of the deuterated solvent molecules. Such studies could provide valuable data to validate and refine computational models of ion solvation and transport in these important electrolyte systems. nih.govrsc.org
Table 4: NMR Techniques for Studying Dynamic Processes
| NMR Technique | Information Obtained |
|---|---|
| Variable-Temperature NMR | Rate constants for exchange processes from the analysis of line shapes as a function of temperature. |
| 2D Exchange Spectroscopy (EXSY) | Identification of exchanging sites and measurement of exchange rates for slow processes. |
This table lists common NMR methods that can be employed, often in conjunction with deuterated solvents like this compound, to investigate the dynamics of chemical systems.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Understanding Molecular Interactions and Reaction Mechanisms
Density Functional Theory (DFT) has proven to be a powerful tool for exploring the intermolecular forces and reaction pathways involving Triglyme-d6. nih.gov DFT calculations allow for the detailed analysis of the electronic structure of molecules, providing insights into the nature of bonding and non-covalent interactions. nih.govacs.org These calculations are instrumental in understanding how this compound interacts with various ions and other solvent molecules within an electrolyte. acs.org
Researchers have utilized DFT to model the geometry and energetics of this compound complexes with metal ions, such as lithium (Li⁺). acs.org These calculations help to determine the preferred coordination structures and the strength of the ion-solvent interactions. By analyzing the potential energy surfaces, it is possible to understand the dynamics of ion solvation and desolvation, which are critical steps in electrochemical processes. acs.org Furthermore, DFT can be employed to investigate the reaction mechanisms of electrolyte degradation, providing a theoretical basis for improving the stability of glyme-based electrolytes. uiowa.edu The insights gained from DFT studies are crucial for the rational design of new electrolyte formulations with enhanced properties. researchgate.net
| DFT Application | Investigated Property | Significance |
| Geometric Optimization | Preferred coordination of this compound with cations | Understanding solvation shell structure |
| Energetic Calculations | Strength of ion-solvent and solvent-solvent interactions | Predicting electrolyte stability and ion mobility |
| Reaction Pathway Analysis | Mechanisms of electrolyte decomposition | Designing more stable electrolyte systems |
Molecular Dynamics (MD) Simulations for Characterizing Solvation Dynamics and Transport Properties
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in electrolyte solutions. elte.hu By simulating the motion of individual atoms and molecules over time, MD provides a detailed picture of solvation dynamics and the transport of ions and solvent molecules. elte.huresearchgate.net These simulations are essential for understanding macroscopic properties like ionic conductivity and viscosity from a microscopic viewpoint. rsc.org
MD simulations have been used to characterize the structure of the solvation shell around ions in this compound-based electrolytes. nih.gov These studies reveal how the flexible ether chain of triglyme (B29127) wraps around cations, influencing ion mobility and the formation of ion pairs. acs.org The simulations can also track the diffusion coefficients of different species, which are directly related to the electrolyte's transport properties. acs.org By integrating experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, with MD simulations, a more accurate and comprehensive model of ion-pairing behavior and transport phenomena can be developed.
| MD Simulation Focus | Derived Property | Relevance to Electrolyte Performance |
| Solvation Shell Structure | Coordination number and geometry | Influences ion mobility and reactivity |
| Diffusion Coefficients | Ionic and solvent mobility | Determines ionic conductivity |
| Ion-Pairing Dynamics | Formation and lifetime of ion pairs | Affects charge transport and efficiency |
Predictive Modeling of Solvation Structures and Ion Aggregation Phenomena
As the concentration of lithium salts increases in a triglyme-based electrolyte, the dominant species can shift from solvent-separated ion pairs to contact ion pairs and larger aggregates. researchgate.net Predictive models can elucidate the structures of these aggregates and their impact on the electrolyte's performance. For instance, the formation of large, slow-moving aggregates can be detrimental to ionic conductivity. researchgate.net These theoretical models are also capable of predicting how modifications to the triglyme molecule or the choice of anion can influence solvation and aggregation, guiding the design of electrolytes with optimized ion transport characteristics. frontiersin.org
| Modeling Approach | Predicted Phenomenon | Impact on Electrolyte Behavior |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed solvation shell structure | Determines local chemical environment of ions |
| Classical Force Fields | Ion aggregation and clustering | Influences viscosity and conductivity |
| Coarse-Grained Models | Mesoscopic structure of concentrated electrolytes | Provides insights into bulk properties |
Theoretical Insights into the Performance and Stability of Glyme-Based Electrolytes
Theoretical investigations provide a comprehensive framework for understanding the performance and stability of glyme-based electrolytes, including those containing this compound. elte.hu By integrating findings from DFT, MD, and predictive modeling, researchers can develop a holistic view of the factors that govern the suitability of these electrolytes for various electrochemical applications, such as in lithium-ion and sodium-ion batteries. unife.it
Theoretical studies have highlighted the importance of the glyme chain length in determining key electrolyte properties. unife.it While longer glyme chains can enhance thermal stability, they also tend to increase viscosity, which can impede ion transport. unife.it Computational models help to find an optimal balance between these competing factors. Furthermore, theoretical insights into the electrochemical stability window of glyme electrolytes are critical for their application in high-voltage batteries. arxiv.org Understanding the decomposition pathways of the solvent and the formation of the solid-electrolyte interphase (SEI) on electrode surfaces is essential for improving the cycle life and safety of batteries. illinois.edursc.org These theoretical approaches are indispensable for accelerating the development of next-generation energy storage systems. rsc.org
| Theoretical Focus Area | Key Insight | Application in Battery Technology |
| Effect of Glyme Chain Length | Balance between thermal stability and viscosity | Optimization of electrolyte formulation for specific applications |
| Electrochemical Stability Window | Prediction of oxidative and reductive stability limits | Enables use with high-energy electrode materials |
| SEI Formation Mechanisms | Understanding of interfacial chemistry | Design of stable and efficient electrode-electrolyte interfaces |
Advanced Synthetic Methodologies Utilizing Deuterated Glymes
Development of Deuteration Strategies and Deuterated Building Blocks
The ability to introduce deuterium (B1214612) at specific molecular positions with high precision is critical for creating functional deuterated molecules. Research has focused on developing a diverse toolkit of deuteration methods, moving beyond simple exchange reactions to highly controlled catalytic processes.
Site-selective deuteration has evolved significantly, with numerous methods now available to target specific C-H bonds in complex molecules. The most prevalent and efficient of these strategies is the hydrogen isotope exchange (HIE). snnu.edu.cnresearchgate.net This approach involves the substitution of a hydrogen atom with a deuterium atom, often facilitated by a catalyst.
Modern HIE reactions frequently utilize C-H activation, a powerful tool that allows for the functionalization of otherwise inert C-H bonds in a highly regioselective manner. snnu.edu.cn Transition metal catalysts are central to many of these transformations.
Key catalytic systems for site-selective deuteration include:
Palladium (Pd) Catalysis : Palladium catalysts are widely used for the ortho-deuteration of aromatic compounds, particularly those containing directing groups like carboxylic acids. snnu.edu.cnthieme-connect.com For example, Pd-catalyzed HIE reactions can achieve ortho-selective deuteration of phenylacetic acid derivatives and β-deuteration of N-protected amino amides. thieme-connect.comresearchgate.net
Iridium (Ir) Catalysis : Iridium complexes, often with N-heterocyclic carbene (NHC) ligands, are effective for deuterating heterocycles, ketones, and amides. snnu.edu.cn They can also catalyze the ortho-deuteration of anilines with high levels of deuterium incorporation. researchgate.net
Platinum Group Metals (Pt, Rh) : Heterogeneous catalysts like Platinum-on-carbon (Pt/C) and Rhodium-on-carbon (Rh/C) have proven effective for the deuteration of various functional groups. Pt/C can facilitate deuterium incorporation into benzene (B151609) rings, while Rh/C is efficient for deuterating aliphatic compounds. jst.go.jp
Copper (Cu) Catalysis : A copper-catalyzed deacylative deuteration method allows for site-specific and degree-controlled deuteration of alkyl groups. This technique uses a methylketone as a traceless activating group, enabling mono-, di-, and trideuteration at specific sites using D₂O as the deuterium source. organic-chemistry.org
Enzymatic Methods : Biocatalysis offers a highly selective alternative for deuterating complex biomolecules. For instance, a dual-protein system involving an aminotransferase can catalyze site-selective Cα and Cβ hydrogen-deuterium exchange on free amino acids. acs.org
The table below summarizes various catalytic methods for site-selective deuteration.
| Catalyst System | Substrate Type | Deuterium Source | Key Features |
| Palladium (Pd/C, Pd(OAc)₂) | Aromatic acids, Amino amides | D₂O, (d4)-acetic acid | High ortho-selectivity, often requires directing groups. snnu.edu.cnthieme-connect.comresearchgate.net |
| Iridium (Ir-NHC) | Heterocycles, Ketones, Anilines | D₂O | High efficiency for ortho-deuteration of anilines. snnu.edu.cnresearchgate.net |
| Platinum (Pt/C) | Aromatic rings | D₂O | Effective for deuteration of benzene rings. jst.go.jp |
| Rhodium (Rh/C) | Aliphatic compounds | D₂O | Efficient for deuterating non-benzylic positions. jst.go.jp |
| Copper (CuOAc) | Alkyl ketones | D₂O | Degree-controlled (mono-, di-, tri-) deuteration. organic-chemistry.org |
| Enzymes | Amino acids | D₂O | High site-selectivity (e.g., Cα or Cβ). acs.org |
Deuterated solvents are fundamental to the synthesis of isotopically labeled compounds, often serving a dual purpose as both the reaction medium and the deuterium source. The choice of solvent can profoundly influence the efficiency, selectivity, and extent of deuterium incorporation. thieme-connect.com
Deuterated Solvents as Deuterium Donors:
Deuterium Oxide (D₂O) : As the most common and cost-effective deuterium source, D₂O is used extensively in a vast array of catalytic HIE reactions. organic-chemistry.orgresearchgate.net Its application spans from metal-catalyzed deuteration of aromatics and aliphatics to enzymatic H/D exchange. jst.go.jpnih.gov Electrochemical methods are also being developed to use D₂O for the deuteration of unsaturated bonds, avoiding the need for expensive D₂ gas. researchgate.net
Deuterated Acetic Acid (CD₃CO₂D) : This solvent is often used in palladium-catalyzed deuterations, where it can act as both a solvent and the primary source of deuterium. thieme-connect.comacs.org
Deuterated Methanol (CD₃OD or MeOD-d4) : Used in certain HIE reactions, sometimes in combination with other catalysts. acs.orgrsc.org
Deuterated DMSO (DMSO-d6) : In some base-catalyzed reactions, DMSO-d6 can serve as the deuterium source, although its use can sometimes lead to unselective deuteration. acs.org
The solvent environment itself can be critical. For instance, increasing the degree of deuteration in the solvent mixture, such as using a fully deuterated iPrOD/D₂O mixture instead of iPrOH/D₂O, can lead to higher levels of deuterium incorporation in the final product. thieme-connect.com
Potential Role of Triglyme-d6: Glymes are known to be chemically stable and aprotic polar solvents, capable of solvating metal cations, which makes them useful in a variety of chemical transformations, including reductions and organometallic reactions. sci-hub.senih.gov While Triglyme (B29127) is often used as a high-boiling point solvent in reactions, sci-hub.se its deuterated analog, this compound, holds potential beyond its function as a non-interfering solvent for NMR studies.
Given that other deuterated solvents can act as deuterium donors under specific catalytic conditions, it is conceivable that this compound could serve as a deuterium source. The deuterium atoms on the terminal methyl groups of this compound (CD₃-) could potentially be transferred to a substrate through a C-H activation mechanism, facilitated by an appropriate transition metal catalyst. This would be particularly relevant for late-stage deuteration of complex molecules where solubility in common deuterated solvents like D₂O is limited. Although direct, widespread application of this compound as a deuterium reagent is not yet extensively documented, its role as a stable, high-boiling point deuterated solvent makes it a valuable component in the toolkit for developing advanced deuteration methodologies.
Advanced Synthetic Routes for Deuterated Glyme Analogs
The synthesis of deuterated glymes, including this compound, relies on adapting established synthetic routes for ethers with the incorporation of deuterated starting materials. The most common and versatile method for preparing glymes is the Williamson ether synthesis. nih.gov
This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of a deuterated glyme, either the alkoxide or the alkyl halide can be the source of deuterium.
Synthetic Strategy for this compound: The chemical structure of this compound is 1,2-Bis(2-(methoxy-d3)ethoxy)ethane, indicating that the six deuterium atoms are located on the two terminal methyl groups. cymitquimica.com A logical and efficient synthetic route is the reaction of the disodium (B8443419) salt of triethylene glycol with a deuterated methyl halide.
The key steps are:
Formation of the Dialkoxide : Triethylene glycol is treated with a strong base, typically sodium metal or sodium hydride (NaH), to deprotonate both hydroxyl groups, forming the disodium triethylene glycolate.
Nucleophilic Substitution : The resulting dialkoxide is then reacted with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I) or methyl-d3 bromide (CD₃Br), to form this compound.
The table below outlines the synthetic route for this compound.
| Step | Reactants | Reagent | Product |
| 1. Alkoxide Formation | Triethylene glycol | Sodium Hydride (NaH) | Disodium triethylene glycolate |
| 2. Etherification | Disodium triethylene glycolate, Methyl-d3 iodide (CD₃I) | - | This compound |
This method allows for the precise and high-level incorporation of deuterium at the desired terminal positions of the glyme chain. The evolution of such synthetic strategies is crucial for producing high-purity deuterated solvents and building blocks required for advanced scientific applications.
Emerging Research Frontiers and Future Perspectives
Novel Glyme-Based Electrolyte Formulations for Next-Generation Batteries
The pursuit of next-generation batteries with higher energy density, longer cycle life, and enhanced safety has led to intense investigation into novel electrolyte formulations. Glyme-based electrolytes, including those formulated with triglyme (B29127), have emerged as promising candidates due to their favorable properties such as low flammability, good thermal stability, and the ability to dissolve a wide range of lithium salts. unife.itresearchgate.netrsc.org The use of deuterated glymes like Triglyme-d6 offers an additional advantage by potentially enhancing the chemical stability of the electrolyte. The substitution of hydrogen with deuterium (B1214612) can slow down decomposition pathways and inhibit parasitic reactions within the battery cell. google.com
Research has focused on optimizing glyme-based electrolytes for various battery chemistries, including lithium-metal, lithium-sulfur (Li-S), and lithium-oxygen (Li-O₂) batteries. unife.itresearchgate.net The performance of these electrolytes is highly dependent on the glyme chain length and the type of salt used. unife.it For instance, studies have explored formulations with salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), lithium bis(fluorosulfonyl)imide (LiFSI), and sodium hexafluorophosphate (B91526) (NaPF₆). unife.itresearchgate.net The combination of LiTFSI with triglyme or tetraglyme (B29129) has been identified as a particularly adequate formulation for certain applications. unife.it
The table below summarizes key properties and findings for different glyme-based electrolyte formulations.
| Glyme Solvent | Salt | Target Battery Type | Key Research Findings |
| Triglyme (G3) | LiTFSI | Li-Metal, Li-O₂ | Demonstrates high stability and is considered a suitable formulation for these applications. unife.itresearchgate.net |
| Diglyme (B29089) (G2) | LiTFSI | Li-Metal | Shows promise as a viable electrolyte formulation. unife.it |
| Triglyme (G3) | NaCF₃SO₃ | Na-ion, Na-S | The electrolyte shows suitable ionic conductivity and transport properties for sodium battery applications. unife.it |
| Tetraglyme (G4) | LiTFSI | Li-ion | These electrolytes show reduced decomposition compared to carbonate-based systems, extending cycle life. nih.govacs.org |
| Various Glymes | LiFSI, LiBETI | Li-Metal | The specific electrolyte composition significantly impacts cell performance. unife.it |
The tunability of glyme properties by altering the ether chain length allows for the design of electrolytes tailored for specific applications, from low-temperature devices to high-energy cells. unife.it High-molecular-weight glymes, for example, provide better thermal stability and a wider electrochemical stability window, though they also have higher viscosity. unife.it The incorporation of deuterated solvents like this compound into these advanced electrolyte systems is a key strategy being explored to further enhance battery performance and longevity.
Advanced Spectroscopic Probes for In Situ Analysis of Glyme Systems
Understanding the complex chemical and physical processes that occur at the electrode-electrolyte interface is crucial for developing better batteries. Deuterated compounds like this compound are invaluable tools for advanced spectroscopic techniques used for in situ analysis of these systems. The replacement of hydrogen with deuterium provides a unique isotopic label that can be exploited in methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering. researchgate.netosti.gov
In situ NMR spectroscopy allows researchers to non-invasively observe real-time chemical changes inside a functioning battery. bruker.comyoutube.comanl.gov By using deuterated solvents like this compound, the background signals from the solvent in ¹H NMR are minimized, enabling clearer observation of the behavior of other components like the electrolyte salt, additives, and decomposition products. This technique provides detailed information on ion solvation structures, transport properties, and the formation of the solid electrolyte interphase (SEI). nih.govacs.orgacs.org For example, NMR has been used to measure the concentration and diffusion of dissolved oxygen in Li-O₂ battery electrolytes, providing insights into the local solvation environment. acs.org
Neutron scattering techniques, such as neutron reflectometry and neutron powder diffraction, are powerful methods for probing the structure of materials at the atomic and molecular level. researchgate.netosti.gov Deuterium has a significantly different neutron scattering length compared to hydrogen, which allows for isotopic contrast matching. researchgate.netosti.gov By selectively deuterating components of the electrolyte, such as using this compound, researchers can effectively make certain parts of the system "invisible" to neutrons, thereby highlighting the structure of the remaining components. This has been used to study the solvation structure of ions in glyme solutions and to characterize the composition and growth of the SEI layer at the electrode surface. researchgate.netosti.govresearchgate.netqmul.ac.uk
The table below details the application of these advanced spectroscopic techniques using deuterated glymes.
| Spectroscopic Technique | Role of this compound / Deuterated Glymes | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Minimizes solvent background signal in ¹H NMR. | Real-time chemical changes, ion solvation structure, transport properties, SEI formation. bruker.comacs.org |
| Neutron Scattering | Provides isotopic contrast to highlight specific components. | Molecular-level structure of electrolytes, SEI composition and thickness, ion coordination. researchgate.netresearchgate.netosti.gov |
The use of this compound and other deuterated glymes as spectroscopic probes is essential for gaining a fundamental understanding of the intricate mechanisms governing battery operation and degradation.
Computational Design and Optimization of Glyme-Based Materials for Targeted Applications
Computational modeling has become an indispensable tool in materials science, enabling the rational design and optimization of materials with desired properties. researchgate.net In the context of glyme-based electrolytes, techniques like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations are used to predict and understand their behavior at the molecular level. nih.govconfex.comacs.org These simulations provide insights into structure-property relationships that are often difficult to obtain through experiments alone. nih.gov
MD simulations are used to study the dynamic properties of glyme-based electrolytes, such as ion transport, viscosity, and conductivity. nih.govacs.org By employing force fields specifically parameterized for these systems, researchers can simulate the movement of ions and solvent molecules over time. In these simulations, the mass of deuterium is used for compounds like this compound to accurately model their dynamics. confex.com These studies help in understanding how factors like glyme chain length, salt concentration, and temperature affect the electrolyte's performance. researchgate.netacs.org
DFT calculations provide a quantum mechanical description of the electronic structure of molecules and materials. This method is used to investigate the solvation structure of ions in glyme solvents, the stability of glyme-ion complexes, and the electrochemical stability window of the electrolyte. nih.govconfex.com For example, DFT can be used to calculate the binding energies between a lithium ion and glyme molecules, helping to understand the nature of the solvation shell. nih.gov
| Computational Method | Application to Glyme-Based Systems | Key Insights |
| Molecular Dynamics (MD) | Simulating dynamic properties of electrolytes containing glymes and salts. | Ion conductivity, viscosity, diffusion coefficients, solvation dynamics. nih.govacs.org |
| Density Functional Theory (DFT) | Calculating electronic structure and energies of glyme-ion complexes. | Solvation structure, binding energies, electrochemical stability window. nih.govconfex.com |
| Machine Learning / AI | Screening large datasets of molecules to identify optimal electrolyte components. | Prediction of molecules with balanced properties for high-performance electrolytes. uchicago.edu |
The computational design and optimization of glyme-based materials, including the use of deuterated analogs like this compound in simulations, is a rapidly advancing field that holds great promise for the development of next-generation energy storage technologies.
Interdisciplinary Applications of Deuterated Glyme Chemistry Beyond Conventional Fields
While the applications of this compound in battery research are significant, the utility of deuterated glymes and related deuterated compounds extends into a wide range of other scientific and technological fields. The unique properties imparted by deuterium substitution open up new possibilities in polymer science, analytical chemistry, materials science, and even the life sciences. researchgate.netunam.mxprinceton.edu
In polymer science , deuterated molecules are essential for studying the structure and dynamics of polymers using neutron scattering. researchgate.netosti.gov The significant difference in neutron scattering cross-sections between hydrogen and deuterium allows for contrast variation studies, where specific polymer chains or segments can be "highlighted" to investigate phenomena such as polymer blending, chain conformation in solution, and the structure of block copolymers. osti.gov
In analytical chemistry , deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry. Since their chemical properties are nearly identical to their non-deuterated counterparts, they co-elute during chromatography but are easily distinguished by their higher mass, allowing for accurate quantification. unam.mxprinceton.edu
The kinetic isotope effect (KIE) , where the C-D bond is stronger and reacts more slowly than a C-H bond, is a fundamental principle exploited in various fields. In medicinal chemistry , this effect is used to enhance the metabolic stability of drugs. unam.mxrsc.org By replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles. This strategy has led to the development and approval of several deuterated drugs. researchgate.netrsc.org
In materials science , deuterium substitution can improve the longevity and performance of certain materials. For example, in fiber optics , replacing hydrogen with deuterium in the glass can reduce signal attenuation caused by the absorption of light by O-H bonds. isowater.com Similarly, in the semiconductor industry , deuterium can be used to passivate silicon surfaces, creating more robust and longer-lasting microelectronic devices. isowater.com
The table below highlights some of the diverse applications of deuterated compounds.
| Field | Application | Principle |
| Polymer Science | Structural analysis via neutron scattering. | Isotopic contrast between hydrogen and deuterium. researchgate.netosti.gov |
| Analytical Chemistry | Internal standards in mass spectrometry. | Similar chemical behavior, different mass. unam.mx |
| Medicinal Chemistry | Improving drug metabolic stability. | Kinetic Isotope Effect (KIE). rsc.org |
| Materials Science | Enhancing performance of fiber optics and semiconductors. | Reduced light absorption (fiber optics), improved device lifetime (semiconductors). isowater.com |
| Reaction Mechanism Studies | Elucidating chemical reaction pathways. | Kinetic Isotope Effect (KIE). unam.mxprinceton.edu |
The interdisciplinary applications of deuterated chemistry, including the use of specific molecules like this compound, demonstrate the broad impact of isotopic labeling in modern science and technology.
Q & A
Q. How can researchers determine the optimal concentration of Triglyme-d6 for deuterium locking in NMR spectroscopy experiments?
Methodological Answer:
- Experimental Design: Conduct titration experiments with varying this compound concentrations (e.g., 0.1–5% v/v) in the solvent system. Monitor signal stability and lock efficiency using a standardized NMR protocol.
- Data Analysis: Compare signal-to-noise ratios and deuterium lock stability across concentrations. Use ANOVA or regression models to identify the concentration yielding minimal interference with sample signals .
- Validation: Cross-validate results with alternative deuterated solvents (e.g., DMSO-d6) to isolate this compound-specific effects .
Q. What methodologies ensure accurate validation of isotopic purity in this compound for solvent applications?
Methodological Answer:
- Analytical Techniques: Employ mass spectrometry (MS) or quantitative H NMR to measure residual non-deuterated protons. For MS, use isotopic abundance ratios (e.g., m/z peaks for deuterated vs. non-deuterated species) .
- Quality Control: Establish a threshold (e.g., ≥99.5% deuterium incorporation) based on application requirements. Document batch-specific purity data in metadata for reproducibility .
Advanced Research Questions
Q. How can researchers analyze kinetic isotope effects (KIEs) mediated by this compound in reaction mechanism studies?
Methodological Answer:
- Experimental Framework: Design parallel reactions using Triglyme (non-deuterated) and this compound under identical conditions. Measure rate constants () via GC-MS or HPLC.
- Contradiction Management: If unexpected KIEs arise, evaluate solvent interactions (e.g., hydrogen bonding disruption) using FTIR or computational simulations (DFT/MD) to isolate isotopic vs. solvent effects .
- Statistical Rigor: Replicate experiments across multiple batches to account for solvent lot variability .
Q. What strategies resolve contradictions in solvent-solute interactions observed with this compound across spectroscopic techniques?
Methodological Answer:
- Multi-Technique Validation: Compare data from NMR, UV-Vis, and fluorescence spectroscopy. For example, if this compound alters fluorescence quenching, use molecular dynamics simulations to model solute-solvent interactions .
- Data Synthesis: Apply multivariate analysis (e.g., PCA) to identify technique-specific artifacts versus true solvent effects. Reference literature on deuterium-induced physicochemical changes .
Q. How can researchers design studies to address gaps in understanding this compound’s role in stabilizing reactive intermediates?
Methodological Answer:
- Hypothesis Testing: Formulate questions using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound stabilize carbocation intermediates differently than non-deuterated analogs due to reduced H-bonding?”
- Methodology: Use time-resolved spectroscopy (e.g., transient absorption) to track intermediate lifetimes. Compare with computational models (DFT) to correlate deuteration with stabilization energy .
Data Presentation and Reproducibility
Q. What are best practices for reporting this compound solvent parameters in publications?
Methodological Answer:
- Standardization: Include solvent purity, lot number, and storage conditions (e.g., desiccated, inert atmosphere). Use tables to summarize batch-specific data (e.g., isotopic purity, water content).
- Visualization: Follow journal guidelines for figures: label axes clearly, use high-resolution images, and avoid overcrowding chemical structures in graphical abstracts .
- Reproducibility: Share raw data (e.g., NMR spectra, MS chromatograms) via repositories like Zenodo, adhering to FAIR principles .
Contradiction and Bias Mitigation
Q. How should researchers address discrepancies in solvent effects when this compound is used across different labs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
